molecular formula C20H11BrN2OS B2698167 N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide CAS No. 536729-09-6

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide

Cat. No. B2698167
CAS RN: 536729-09-6
M. Wt: 407.29
InChI Key: JGTOACXLSUQQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

This compound belongs to the class of N-acyl-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-enes. Researchers have explored its potential applications due to its unique structure and pharmacological properties . Let’s explore further!

11β-HSD1 Inhibition

Background: Glucocorticoids (GCs) are hormones that regulate inflammatory and immune responses, metabolism, cardiovascular homeostasis, and stress responses. The local concentration of GCs in peripheral tissues depends on intracellular metabolism by activating and deactivating enzymes. One such enzyme is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which catalyzes cortisol regeneration from its inactive form cortisone. Selective inhibition of 11β-HSD1 is crucial to avoid side effects of novel inhibitors .

Research Findings: Researchers have investigated derivatives of this compound for their inhibitory activity against human 11β-HSD1. Although some derivatives showed potent inhibitory activity, they exhibited low selectivity over the isoenzyme 11β-HSD2 and poor microsomal stability. Achieving selectivity against 11β-HSD1 remains a challenge in drug development .

a. Medicinal Chemistry: Investigate its interactions with other enzymes or receptors. Could it serve as a scaffold for designing novel drugs targeting different pathways?

b. Polycyclic Hydrocarbons: Explore its role in polycyclic aromatic hydrocarbon (PAH) chemistry. Does it participate in PAH reactions or exhibit unique reactivity patterns?

c. SAR Investigation: Conduct a structure-activity relationship (SAR) study. Modify the compound systematically and evaluate its effects on various biological targets.

Conclusion

Mechanism of Action

The mechanism of action of thiazole derivatives can vary greatly depending on their structure and the biological target they interact with . Unfortunately, the specific mechanism of action for “N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide” is not available in the sources I have access to.

Future Directions

Thiazoles are a promising class of compounds for the development of new drugs due to their diverse biological activities . Future research may focus on the design and synthesis of new thiazole derivatives, including potentially “N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide”, to explore their biological effects and potential therapeutic applications.

properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrN2OS/c21-13-9-7-12(8-10-13)19(24)23-20-22-17-14-5-1-3-11-4-2-6-15(16(11)14)18(17)25-20/h1-10H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTOACXLSUQQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.